molecular formula C10H7BrFN3O B12927620 4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)- CAS No. 74602-56-5

4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-

Cat. No.: B12927620
CAS No.: 74602-56-5
M. Wt: 284.08 g/mol
InChI Key: UHKUZWMIMIJLAZ-UHFFFAOYSA-N
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Description

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one typically involves the reaction of 2-fluoroaniline with 2,4,5-tribromopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .

Scientific Research Applications

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-6-phenylpyrimidin-4-one
  • 2-amino-5-bromo-6-(2-chlorophenyl)-1H-pyrimidin-4-one
  • 2-amino-5-bromo-6-(2-methylphenyl)-1H-pyrimidin-4-one

Uniqueness

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

74602-56-5

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

2-amino-5-bromo-4-(2-fluorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-3-1-2-4-6(5)12/h1-4H,(H3,13,14,15,16)

InChI Key

UHKUZWMIMIJLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)F

Origin of Product

United States

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